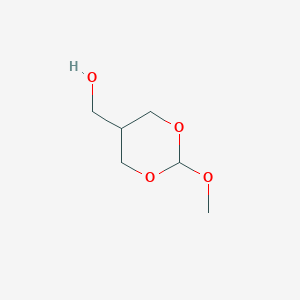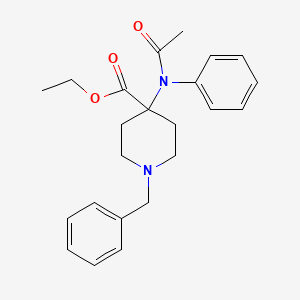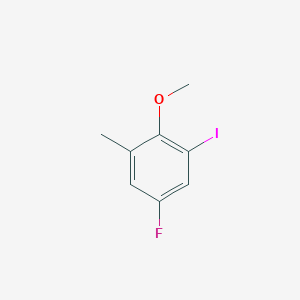
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group and a hydroxyl group on the phenyl ring, which is attached to the thiophene ring. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-2-hydroxybenzaldehyde, which is then subjected to a Knoevenagel condensation with thiophene-2-carboxylic acid. The resulting product is further purified and converted into its hydrobromide salt form through a reaction with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. The final product is typically crystallized and dried to obtain the pure hydrobromide salt.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.
Reduction: Formation of 3-amino-2-hydroxyphenylamine.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conducting polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-hydroxybenzoic acid: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the amino and hydroxyl groups.
5-Amino-2-hydroxybenzoic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is unique due to the combination of the thiophene ring with the amino and hydroxyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C11H10BrNO3S |
|---|---|
Poids moléculaire |
316.17 g/mol |
Nom IUPAC |
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H9NO3S.BrH/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15;/h1-5,13H,12H2,(H,14,15);1H |
Clé InChI |
YPMPBMCHAWUZCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)O)C2=CC=C(S2)C(=O)O.Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine](/img/structure/B8501612.png)

![[1-(4-Fluorobenzyl)cyclobutyl]methyl (1S)-1-[oxo(1H-pyrazol-5-ylamino)acetyl]pentylcarbamate](/img/structure/B8501635.png)







